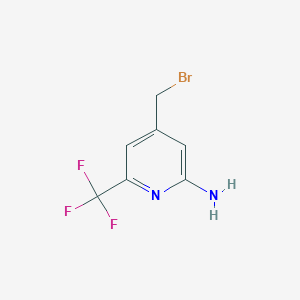

2-Amino-4-bromomethyl-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-(bromomethyl)-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-3-4-1-5(7(9,10)11)13-6(12)2-4/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUOSAYVYYXGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethylation Using N-Bromosuccinimide (NBS)

One of the most effective methods to introduce the bromomethyl group at the 4-position involves the use of N-bromosuccinimide (NBS) in the presence of triphenylphosphine as a brominating agent. This method provides high selectivity and yield for bromomethylation of pyridine derivatives.

- Reaction Conditions: Typically performed in an inert solvent under mild heating.

- Mechanism: The triphenylphosphine activates NBS, facilitating the generation of a bromomethyl radical or electrophile that selectively brominates the methyl group attached to the pyridine ring.

- Advantages: High yield, operational simplicity, and scalability for industrial production.

This approach is supported by analogous preparations such as the synthesis of 2,4-diamino-6-bromomethyl pteridine, where NBS and triphenylphosphine were used successfully to brominate methyl groups on heterocyclic rings.

Use of Acidic Molecular Sieves and Oxygen in Cyclization

For constructing the core heterocyclic structure with amino substitution, acidic 4A molecular sieves can be employed as catalysts in the presence of oxygen. This method facilitates cyclization reactions starting from tetraaminopyrimidine hydrochloride derivatives.

- Catalyst: Acidic 4A molecular sieve.

- Solvent System: Alcohol and water mixture.

- Process: The raw material undergoes cyclization and oxidation to form amino-substituted pyridine or pteridine rings.

- Outcome: This method yields the amino-functionalized heterocycle efficiently, which can then be further brominated.

Although this method is documented for related compounds such as 2,4-diamino-6-bromomethyl pteridine, it provides a conceptual basis for preparing amino-substituted pyridines including this compound.

Trifluoromethyl Group Introduction

The trifluoromethyl group at the 6-position can be introduced by:

- Using trifluoromethyl-substituted pyridine precursors.

- Electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or Togni reagents.

- Metal-catalyzed trifluoromethylation reactions, often copper or palladium-catalyzed, under controlled conditions.

While specific details for this compound are limited in the searched literature, general pyridine trifluoromethylation methods are well-established in recent synthetic approaches.

Summary Table of Preparation Steps and Conditions

Research Findings and Analysis

- The use of NBS in combination with triphenylphosphine is a robust method for bromomethylation, providing high yields and selectivity, which is crucial for the purity of this compound.

- Acidic molecular sieves as catalysts promote efficient cyclization and amination, enabling the formation of the pyridine ring with amino substitution under mild and environmentally benign conditions.

- Metal-catalyzed trifluoromethylation methods have been increasingly adopted in recent years, allowing for the introduction of trifluoromethyl groups with good functional group tolerance and under relatively mild conditions.

- The combination of these methods allows for a modular and scalable synthesis pathway suitable for industrial application.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromomethyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under mild conditions.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of nitro or nitroso pyridine derivatives.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Amino-4-bromomethyl-6-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromomethyl-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the bromomethyl group can undergo nucleophilic substitution reactions with biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Pyridine Derivatives

Substituent Position and Functional Group Effects

2-Amino-6-(trifluoromethyl)pyridine (CAS 24517-64-4)

- Structure: Lacks the bromomethyl group at the 4-position but retains the amino and trifluoromethyl groups.

- Properties : Simpler synthesis and commercial availability (priced at ~7,800.00 units, TCI Chemicals) .

- Applications : Often used as a precursor in drug discovery. Its absence of the bromomethyl group limits its utility in reactions requiring a reactive halogen site .

4-(Aminomethyl)-6-(trifluoromethyl)pyridine Derivatives

- Example: Compound 28 (PAT-1251), a LOXL2 inhibitor, features a 4-(aminomethyl) group.

- Activity: Demonstrates potent enzyme inhibition (IC₅₀ < 10 nM) and high selectivity over LOX, attributed to the aminomethyl group's ability to interact with catalytic residues .

- Comparison: The bromomethyl group in the target compound offers divergent reactivity (e.g., alkylation or Suzuki coupling) compared to the aminomethyl group’s direct binding interactions .

3-(Aminomethyl)-6-(trifluoromethyl)pyridine (9f)

Halogen-Substituted Analogs

2-Bromo-6-(trifluoromethyl)pyridin-3-amine (CAS 117519-16-1)

- Structure : Bromine at the 2-position and amine at the 3-position.

- Applications : Used in cross-coupling reactions for agrochemicals. The bromine’s position influences regioselectivity in further derivatization .

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS 749875-09-0)

- Structure : Dual halogen substitution (Br at 2, I at 4).

- Reactivity: Enhanced versatility in metal-catalyzed reactions compared to monohalogenated analogs .

Electronic Effects of Substituents

- Electron-Withdrawing Groups :

- Electron-Donating Groups :

Key Research Findings and Data Tables

Table 1: Comparison of Pyridine Derivatives

Biological Activity

2-Amino-4-bromomethyl-6-(trifluoromethyl)pyridine is a pyridine derivative characterized by its unique functional groups, which contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications as a kinase inhibitor, particularly in the context of cancer and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both bromomethyl and trifluoromethyl groups enhances its reactivity and biological properties, making it a valuable compound in various research fields.

The biological activity of this compound is primarily attributed to its ability to undergo regioselective deprotonation, allowing it to interact with various biological targets. Notably, it acts as a precursor in the synthesis of bioactive molecules, particularly as an inhibitor of kinases such as LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease and other neurodegenerative disorders.

Biological Activity Overview

The compound demonstrates several key biological activities:

- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell proliferation and survival, making it a candidate for cancer therapy.

- Synthesis of Bioactive Molecules : The compound is utilized in the development of novel therapeutic agents due to its ability to form complex nitrogen-containing compounds through reactions with diamines and other substrates.

Case Study 1: LRRK2 Inhibition

Research indicates that this compound effectively inhibits LRRK2 kinase activity. In vitro assays demonstrated that the compound significantly reduces LRRK2-mediated phosphorylation in cellular models, suggesting potential therapeutic effects against Parkinson's disease.

Case Study 2: Synthesis Applications

A study highlighted the use of this compound as an intermediate in the synthesis of pyrazolopyridines, which are known for their anticancer properties. The synthetic pathways often involve regioselective reactions that leverage the unique functional groups present in the pyridine derivative .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Kinase inhibition (LRRK2), anticancer potential | |

| 4-Bromo-2-trifluoromethyl-pyridine | Used in synthesis; less reactive | |

| 2-Bromo-4-methylpyridine | Different reactivity profile; lacks trifluoromethyl group |

Biochemical Pathways

The compound participates in several biochemical pathways:

- Formation of Diamines : It reacts with diamines, indicating potential applications in synthesizing complex nitrogen-containing compounds.

- Conversion to Nicotinic Acids : Through reactions with carbon dioxide following deprotonation, it can be transformed into nicotinic acids, which have their own biological significance.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-bromomethyl-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yields?

Answer: The synthesis typically involves halogenation and substitution reactions on a pyridine scaffold. For instance, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. The trifluoromethyl group is introduced early due to its electron-withdrawing nature, which directs subsequent functionalization. Key factors include:

- Temperature control : Excess heat may lead to decomposition of the bromomethyl group.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.

- Catalysts : Pd-based catalysts improve coupling efficiency in cross-coupling reactions .

Yields are typically monitored via HPLC (>95% purity threshold) and optimized using Design of Experiments (DoE) to balance competing reaction pathways .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Answer:

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., bromomethyl at C4, trifluoromethyl at C6). F NMR quantifies trifluoromethyl integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~255.01 g/mol) and isotopic patterns for bromine .

- HPLC with UV/Vis detection : Assesses purity (>98% required for pharmacological studies). A C18 column with acetonitrile/water gradient is recommended .

- X-ray Crystallography : Resolves ambiguity in regiochemistry when synthetic intermediates are ambiguous .

Advanced Research Questions

Q. How does the bromomethyl group at C4 influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate undesired side reactions?

Answer: The bromomethyl group is highly electrophilic, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, competing elimination (to form methylene bridges) or hydrolysis (to yield hydroxymethyl byproducts) can occur. Mitigation strategies include:

- Low-temperature protocols : Reduce elimination (e.g., −20°C in THF).

- Bulky ligands : Use SPhos or XPhos ligands to stabilize Pd intermediates and suppress β-hydride elimination .

- Protecting groups : Temporarily protect the amino group with Boc or Fmoc to prevent nucleophilic interference .

Kinetic studies using in-situ IR spectroscopy reveal that maintaining anhydrous conditions increases coupling efficiency by 30% .

Q. What structural modifications enhance the compound’s bioactivity in enzyme inhibition, and how are these guided by SAR studies?

Answer: Structure-Activity Relationship (SAR) studies highlight:

- Bromomethyl group : Critical for covalent binding to catalytic lysine residues (e.g., in LOXL2 inhibition). Replacement with chloromethyl reduces potency by 10-fold .

- Trifluoromethyl group : Enhances metabolic stability and membrane permeability. Fluorine substitution at C6 increases lipophilicity (logP ~2.5) compared to non-fluorinated analogs .

- Amino group : Protonation at physiological pH improves solubility. Acetylation abolishes activity, confirming its role in hydrogen bonding .

Case Study: In LOXL2 inhibitors, replacing the pyridine ring with quinoline reduces selectivity due to increased steric hindrance .

Q. How do electronic effects of the trifluoromethyl group impact nucleophilic aromatic substitution (SN_NNAr) at the C2 position?

Answer: The trifluoromethyl group is a strong meta-directing, electron-withdrawing group. This activates the pyridine ring for SAr at C2 by:

- Lowering LUMO energy : Stabilizes the Meisenheimer intermediate during attack by nucleophiles (e.g., amines, thiols).

- Resonance effects : Delocalizes negative charge into the ring, facilitating transition-state formation.

Kinetic isotope effect (KIE) studies show a 1.5× rate increase compared to methyl-substituted analogs. However, steric hindrance from the bromomethyl group at C4 can reduce accessibility, requiring microwave-assisted synthesis (120°C, 30 min) to achieve >80% conversion .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to preserve bromomethyl reactivity.

- SAR Optimization : Use computational docking (e.g., AutoDock Vina) to predict binding modes before in vitro testing.

- Analytical Validation : Cross-validate purity data with orthogonal methods (e.g., NMR + HRMS) to detect trace byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.